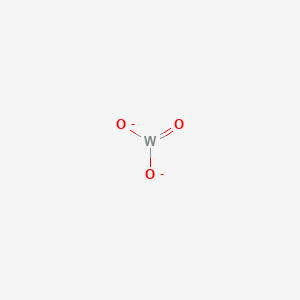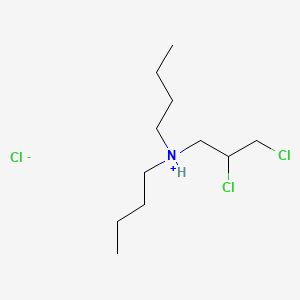![molecular formula C27H20N4 B13744597 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline typically involves multi-step organic reactions. One common method involves the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which is then subjected to solvothermal synthesis with metal ions like nickel, cobalt, or cadmium . The reaction conditions often include high temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but often include controlled temperatures, pressures, and solvent environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could introduce different functional groups into the compound’s structure.
Scientific Research Applications
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline has a wide range of scientific research applications:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and other biologically relevant metal-containing structures.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Its unique structure and reactivity make it a candidate for use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline involves its ability to act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing molecular pathways and reactions. The specific molecular targets and pathways depend on the metal ion and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2,2’6’,2’‘-Terpyridin-4’-yl)aniline: This compound has a similar structure but with different substitution patterns on the pyridine rings.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Another related compound used as a ligand in metal complex formation.
Uniqueness
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline is unique due to its specific arrangement of pyridine rings and its ability to form stable complexes with a variety of metal ions. This versatility makes it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C27H20N4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline |
InChI |
InChI=1S/C27H20N4/c28-23-13-11-20(12-14-23)19-7-9-21(10-8-19)22-17-26(24-5-1-3-15-29-24)31-27(18-22)25-6-2-4-16-30-25/h1-18H,28H2 |
InChI Key |
QRSFMPAUATXILG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


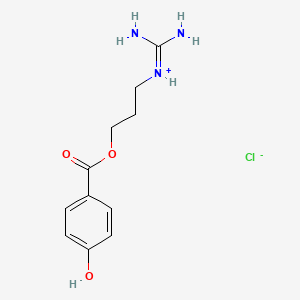

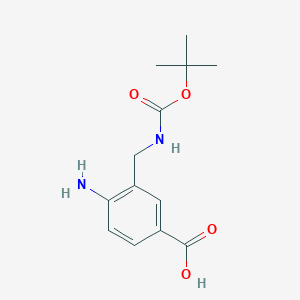



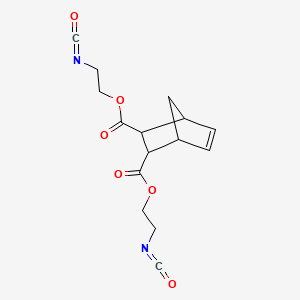
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
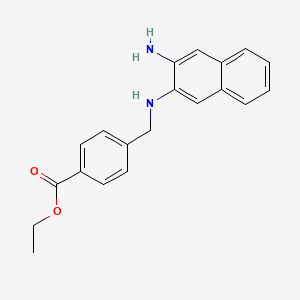

![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
